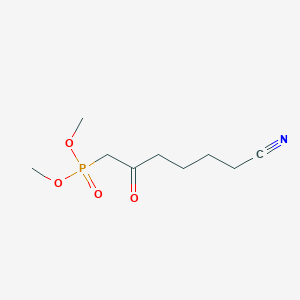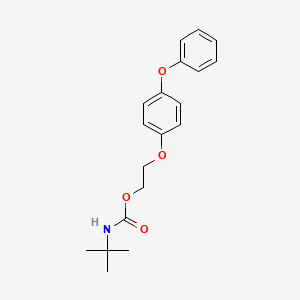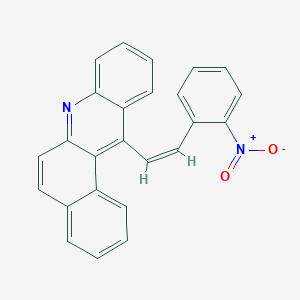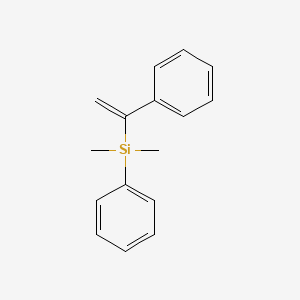
Silane, dimethylphenyl(1-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dimethylphenyl(1-phenylethenyl)- is an organosilicon compound with the molecular formula C16H18Si. It is a derivative of silane, where the silicon atom is bonded to two methyl groups, one phenyl group, and one phenylethenyl group. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylphenyl(1-phenylethenyl)- typically involves the reaction of phenylacetylene with dimethylphenylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods
In industrial settings, the production of Silane, dimethylphenyl(1-phenylethenyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Silane, dimethylphenyl(1-phenylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenyl or phenylethenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, dimethylphenyl(1-phenylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of Silane, dimethylphenyl(1-phenylethenyl)- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other elements, facilitating the formation of stable complexes. This property is exploited in various applications, including catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: A simpler compound with only one phenyl group and two methyl groups attached to the silicon atom.
Trimethylphenylsilane: Contains three methyl groups and one phenyl group attached to the silicon atom.
Diphenylmethylsilane: Has two phenyl groups and one methyl group attached to the silicon atom
Uniqueness
Silane, dimethylphenyl(1-phenylethenyl)- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other silanes may not be as effective .
Properties
CAS No. |
63935-90-0 |
|---|---|
Molecular Formula |
C16H18Si |
Molecular Weight |
238.40 g/mol |
IUPAC Name |
dimethyl-phenyl-(1-phenylethenyl)silane |
InChI |
InChI=1S/C16H18Si/c1-14(15-10-6-4-7-11-15)17(2,3)16-12-8-5-9-13-16/h4-13H,1H2,2-3H3 |
InChI Key |
YMCGBDBROXPJCB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
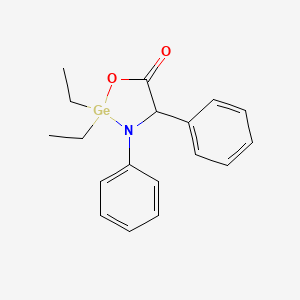
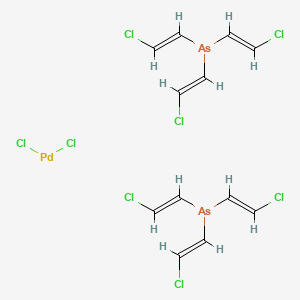

![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)

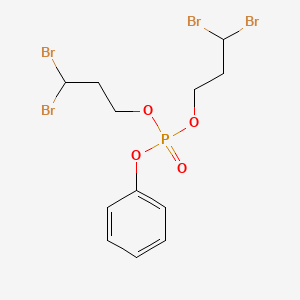
![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
